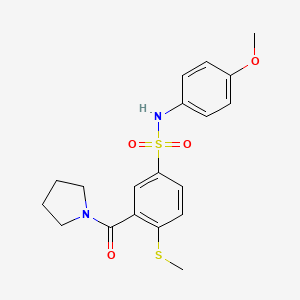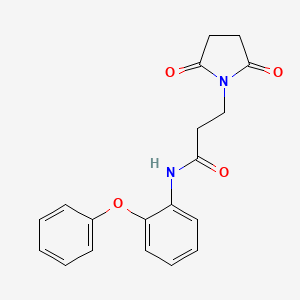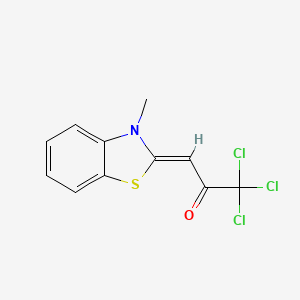
N-(4-methoxyphenyl)-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide
Descripción general
Descripción
N-(4-methoxyphenyl)-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide, also known as MPMP, is a compound that has gained significant attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
N-(4-methoxyphenyl)-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide has been studied extensively for its potential applications in various fields, including cancer research, cardiovascular disease, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In cardiovascular disease, this compound has been studied for its potential to reduce hypertension and improve endothelial function. In neurological disorders, this compound has been shown to have neuroprotective effects and improve cognitive function.
Mecanismo De Acción
The mechanism of action of N-(4-methoxyphenyl)-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide is not fully understood, but studies have suggested that it may act through multiple pathways. It has been shown to inhibit the activity of various enzymes, including carbonic anhydrase, topoisomerase, and histone deacetylase. This compound has also been shown to modulate the expression of various genes and proteins involved in cell growth, apoptosis, and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound has been shown to induce apoptosis and cell cycle arrest, reduce migration and invasion, and inhibit angiogenesis. In cardiovascular disease, this compound has been shown to reduce blood pressure, improve endothelial function, and reduce oxidative stress. In neurological disorders, this compound has been shown to have neuroprotective effects, improve cognitive function, and reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-methoxyphenyl)-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, its solubility and stability can be challenging, and it may require specialized equipment and expertise for synthesis and purification.
Direcciones Futuras
There are several future directions for research on N-(4-methoxyphenyl)-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide, including its potential applications in drug development, biomarker discovery, and personalized medicine. This compound may also be studied for its interactions with other compounds and its effects on different cell types and tissues. Additionally, research may focus on optimizing the synthesis and purification methods of this compound to improve its solubility and stability.
Propiedades
IUPAC Name |
N-(4-methoxyphenyl)-4-methylsulfanyl-3-(pyrrolidine-1-carbonyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S2/c1-25-15-7-5-14(6-8-15)20-27(23,24)16-9-10-18(26-2)17(13-16)19(22)21-11-3-4-12-21/h5-10,13,20H,3-4,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFUGSEVRVCWKNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)SC)C(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[2-(2-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-ethoxyphenyl 4-methylbenzenesulfonate](/img/structure/B4678559.png)
![2,3-dichloro-4-methoxy-N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B4678567.png)
![4-[({[1-(4-bromobenzyl)-1H-pyrazol-4-yl]amino}carbonothioyl)amino]-N-2-pyrimidinylbenzenesulfonamide](/img/structure/B4678576.png)
![4-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-6-(4-morpholinyl)-1,3,5-triazin-2-amine](/img/structure/B4678579.png)
![5-({[3-(dimethylamino)propyl]amino}sulfonyl)-N-ethyl-2-methoxybenzamide](/img/structure/B4678581.png)

![4-[5-(allylthio)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B4678598.png)
![N-butyl-N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]urea](/img/structure/B4678601.png)

![2-({5-[(3,5-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)-N-phenylacetamide](/img/structure/B4678614.png)

![N-[1-(4-isopropylphenyl)propyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4678625.png)
![methyl 5-(4-methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4678629.png)
![4-[(ethylsulfonyl)(methyl)amino]-N-isobutylbenzamide](/img/structure/B4678632.png)